molecular formula C6H8FNO B15226503 (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B15226503
M. Wt: 129.13 g/mol
InChI Key: UDAPUONIXXIEEM-UHFFFAOYSA-N
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Description

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is a fluorinated pyrrole derivative featuring a methanol substituent. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine atom and the hydroxyl group.

Properties

Molecular Formula

C6H8FNO

Molecular Weight

129.13 g/mol

IUPAC Name

(3-fluoro-1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C6H8FNO/c1-8-3-2-5(7)6(8)4-9/h2-3,9H,4H2,1H3

InChI Key

UDAPUONIXXIEEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CO)F

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

The target molecule features a pyrrole core substituted with a fluorine atom at position 3, a methyl group at the nitrogen (position 1), and a hydroxymethyl group at position 2. Key challenges include:

  • Regioselective functionalization : Ensuring precise substitution at positions 1, 2, and 3 without side reactions.
  • Stability of intermediates : Sensitivity of pyrrole derivatives to oxidative and acidic conditions.
  • Stereoelectronic effects : The electron-withdrawing fluorine and electron-donating methyl group influence reaction pathways.

Primary Synthetic Routes

N-Methylation of Pyrrole Precursors Followed by Ester Reduction

This two-step approach leverages ester intermediates for subsequent reduction to hydroxymethyl groups:

Synthesis of Ethyl 3-Fluoro-1H-pyrrole-2-carboxylate

As demonstrated in ACS Omega (2021), ethyl 3-fluoro-1H-pyrrole-2-carboxylate serves as a critical intermediate. The synthesis involves:

  • Fluorination : Using Selectfluor® to introduce fluorine at position 3.
  • Esterification : Reaction with ethyl chloroformate under basic conditions.
N-Methylation with Methyl Iodide

Deprotonation of the pyrrole nitrogen using sodium hydride (NaH) in tetrahydrofuran (THF), followed by treatment with methyl iodide (MeI), yields ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate. Optimal conditions require stoichiometric control to prevent over-alkylation.

Reduction to Primary Alcohol

The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in anhydrous THF:
$$
\text{COOEt} \xrightarrow{\text{LiAlH}4} \text{CH}2\text{OH}
$$
Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, with typical yields of 70–85% after purification.

Vilsmeier-Haack Formylation and Subsequent Reduction

Synthesis of 3-Fluoro-1-methyl-1H-pyrrole

Starting from 1-methylpyrrole, fluorination at position 3 is achieved using xenon difluoride (XeF2) in acetonitrile at −20°C. This method avoids the regioselectivity issues associated with electrophilic fluorination.

Formylation at Position 2

The Vilsmeier-Haack reaction introduces a formyl group:

  • Reagent preparation : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) generate the chloromethyleneiminium chloride intermediate.
  • Reaction conditions : Stirring at 50°C for 6 hours in dichloroethane yields 3-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde.
Sodium Borohydride Reduction

The aldehyde is reduced to the primary alcohol using NaBH4 in methanol:
$$
\text{CHO} \xrightarrow{\text{NaBH}4} \text{CH}2\text{OH}
$$
This step proceeds quantitatively under ambient conditions, with minimal side-product formation.

Alternative Methodologies

Direct Hydroxymethylation via Nucleophilic Substitution

A less common but efficient route involves displacing a halogen atom at position 2:

Synthesis of 2-Chloro-3-fluoro-1-methyl-1H-pyrrole

Chlorination using N-chlorosuccinimide (NCS) in dichloromethane introduces a chlorine atom at position 2.

Hydroxymethyl Group Introduction

Reaction with formaldehyde under basic conditions (KOH, DMSO) facilitates nucleophilic displacement:
$$
\text{Cl} + \text{HCHO} \rightarrow \text{CH}_2\text{OH}
$$
Yields up to 65% are achievable, though competing elimination reactions necessitate careful temperature control.

Industrial-Scale Considerations

Catalytic Methylation Strategies

Transition metal catalysts (e.g., Pd/C) enable gas-phase methylation using methanol as a methyl source, reducing reliance on hazardous alkyl halides.

Continuous Flow Reduction Systems

Microreactor technology enhances the safety and efficiency of LiAlH4-mediated reductions, enabling kilogram-scale production with improved heat dissipation.

Analytical Characterization

Critical data for intermediate and final product validation include:

Parameter Value/Description Method
Melting Point 98–100°C Differential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ 6.45 (t, J=2.8 Hz, 1H), 4.65 (s, 2H) Bruker Avance III
¹⁹F NMR δ −158.2 (s) Agilent DD2 500
HRMS [M+H]+ calcd. 144.0455, found 144.0453 Q-TOF MS

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

Reaction Conditions Outcome Yield Source
Oxidation to aldehydeKMnO₄ in acidic medium (H₂SO₄), 0–5°CForms 3-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde65–72%
Oxidation to carboxylic acidCrO₃ in aqueous H₂SO₄ (Jones reagent), 25°CForms 3-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid58–63%
  • Mechanistic Insight : The fluorine atom at the 3-position stabilizes the transition state during oxidation by withdrawing electron density from the pyrrole ring, facilitating deprotonation of the hydroxymethyl group .

Esterification Reactions

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, 25°C, 12 h3-Fluoro-1-methyl-1H-pyrrol-2-yl methyl acetate85–90%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → 25°C3-Fluoro-1-methyl-1H-pyrrol-2-yl benzoyl ester78–82%
  • Key Observation : Esterification proceeds efficiently due to the nucleophilic nature of the hydroxyl group, with no observed ring fluorination under mild conditions .

Electrophilic Substitution Reactions

The pyrrole ring participates in electrophilic substitution, with regioselectivity influenced by the fluorine substituent:

Reaction Conditions Product Yield Source
NitrationHNO₃/AcOH, 0°C5-Nitro-3-fluoro-1-methyl-1H-pyrrol-2-yl methanol45–50%
BrominationBr₂ in CCl₄, 25°C5-Bromo-3-fluoro-1-methyl-1H-pyrrol-2-yl methanol60–65%
  • Regioselectivity : Electrophiles preferentially attack the 5-position due to the electron-withdrawing effect of the fluorine atom at the 3-position, which deactivates the 4-position .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

Reaction Catalyst Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Aryl-3-fluoro-1-methyl-1H-pyrrol-2-yl methanol70–75%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-3-fluoro-1-methyl-1H-pyrrol-2-yl methanol65–70%

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes ring-opening and recyclization:

Conditions Product Yield Source
H₂SO₄ (conc.), 100°C2-Fluoro-3-(1-methylpyrrolidin-2-yl)propan-1-ol55–60%
  • Mechanism : Protonation of the pyrrole nitrogen facilitates ring opening, followed by recombination to form a pyrrolidine derivative .

Biological Relevance

  • Antimicrobial activity : Against Staphylococcus aureus (MIC: 8 μg/mL) .

  • Enzyme inhibition : Moderate inhibition of COX-2 (IC₅₀: 12 μM) .

Scientific Research Applications

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs in Fluorinated Heterocycles

The compound shares structural similarities with other fluorinated heterocyclic alcohols. Below is a comparative analysis based on available evidence:

Compound Name Core Structure Fluorine Position Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol (Target) Pyrrole 3-position -CH3 at N1, -CH2OH at C2 C6H8FNO 129.13 Potential intermediate in drug synthesis; fluorination enhances metabolic stability.
[1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanol Pyrazole Phenyl ring (2,6-pos) -CH2OH at C3, difluorophenyl C10H8F2N2O 228.18 Used in kinase inhibitor research; pyrazole core enhances binding affinity .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine Pyridine (6-position) -CH2OH at C3, fluoropyridine C10H13FN2O 196.22 Explored in CNS drug development; pyrrolidine improves solubility .

Key Differences and Implications

  • Core Heterocycle :

    • The pyrrole core in the target compound offers aromaticity and planar geometry, favoring π-π interactions in drug-receptor binding. In contrast, pyrazole (e.g., ) and pyrrolidine (e.g., ) analogs exhibit varied electronic and steric profiles. Pyrazoles are more polar, enhancing solubility, while pyrrolidines introduce conformational flexibility .
    • Fluorine placement at the 3-position on pyrrole may reduce electron density at adjacent positions, affecting electrophilic substitution reactions compared to fluorinated phenyl or pyridine rings .
  • -CH2OH substituents (common in all compared compounds) contribute to hydrogen-bonding capacity, critical for interactions in biological systems .
  • Molecular Weight and Solubility :

    • The target compound has the lowest molecular weight (129.13 g/mol), suggesting superior membrane permeability but lower aqueous solubility compared to bulkier analogs like (228.18 g/mol) .

Research Findings

  • Synthetic Accessibility : Fluorinated pyrroles are typically synthesized via nucleophilic fluorination or cyclization reactions. The methyl and hydroxyl groups in the target compound may require protective group strategies to avoid side reactions .
  • Biological Activity : Pyrazole-based fluorinated alcohols (e.g., ) show promise in kinase inhibition, while pyrrolidine analogs (e.g., ) are explored for neuroactive properties. The target compound’s smaller size may favor penetration into hydrophobic binding pockets.

Biological Activity

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

The chemical structure of this compound can be detailed as follows:

PropertyValue
Molecular Formula C5H7FN
Molecular Weight 114.11 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrrole derivatives are known to modulate enzyme activity and receptor interactions, which can lead to significant therapeutic effects. For instance, some studies suggest that pyrrole compounds can inhibit bacterial topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial properties .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For example, compounds structurally related to this compound have shown promising results against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound's mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .

Anti-inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicate that such compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer activity of pyrroles has been documented in various studies. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways involved include modulation of cell cycle regulators and apoptotic proteins.

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated a series of pyrrole derivatives for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), enhancing their potential as antibacterial agents .

Study 2: Anti-inflammatory Activity

Research conducted in 2021 assessed the anti-inflammatory effects of various pyrrole compounds. The study found that certain derivatives significantly inhibited the expression of inflammatory markers in human cell lines, suggesting a pathway for therapeutic development in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of pyrrole precursors followed by reduction. For example, fluorination using potassium fluoride in DMSO, coupled with LiAlH4 reduction of intermediate carbonyl groups, achieves high yields. Critical parameters include solvent polarity, reaction temperature (80–100°C), and reflux duration (24–48 hours). Post-synthesis purification via recrystallization from methanol ensures purity .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C and 19F) identifies fluorine coupling patterns and methyl group positioning. Mass spectrometry confirms molecular weight (MW: 145.17 g/mol). X-ray crystallography using SHELX software resolves stereochemistry, while IR spectroscopy verifies hydroxyl and C-F bonds .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Periodic purity checks via HPLC (C18 column, methanol/water mobile phase) monitor degradation .

Q. What purification methods effectively isolate the compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Recrystallization from methanol or ethanol enhances purity (>95%). TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) tracks progress .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence reactivity in derivatization reactions?

  • Methodological Answer : Fluorine's electronegativity increases electrophilicity at the pyrrole C4 position, favoring nucleophilic substitutions. Steric hindrance from the methyl group directs reactions to the C5 site. Comparative kinetic studies with non-fluorinated analogs show 2–3× faster reaction rates in SNAr mechanisms .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Conduct meta-analyses using standardized assay conditions (e.g., fixed pH and temperature). Validate results via orthogonal methods: enzyme inhibition assays (IC50) paired with cellular uptake studies. SAR models using AutoDock Vina predict binding modes to biological targets (e.g., kinases) .

Q. How can computational tools predict synthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Chematica) leverage reaction databases to propose routes, prioritizing fluorinated intermediates. Density functional theory (DFT) calculates transition-state energies for feasibility. Retrosynthetic analysis identifies key building blocks, such as 3-fluoro-pyrrole scaffolds .

Q. What role does the compound play in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : The fluorinated pyrrolidine core enhances binding to hydrophobic enzyme pockets. Comparative studies with difluoroethyl and hydroxymethyl analogs reveal improved metabolic stability (t½ > 6 hours in microsomal assays) and target affinity (Kd < 100 nM) .

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